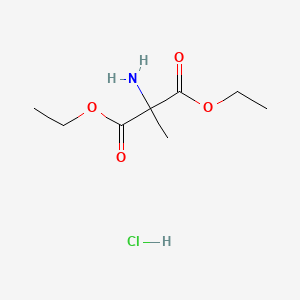

1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride

Description

Properties

IUPAC Name |

diethyl 2-amino-2-methylpropanedioate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4.ClH/c1-4-12-6(10)8(3,9)7(11)13-5-2;/h4-5,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDOFRUWQGTVHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C(=O)OCC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride typically involves the esterification of 2-amino-2-methylpropanedioic acid with ethanol, followed by the introduction of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include:

Temperature: Moderate temperatures (around 60-80°C) are usually maintained.

Catalysts: Acid catalysts such as sulfuric acid or hydrochloric acid are commonly used.

Solvents: Organic solvents like ethanol or methanol are employed to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:

Raw Materials: High-purity 2-amino-2-methylpropanedioic acid and ethanol.

Reaction Control: Automated systems to monitor and control reaction parameters such as temperature, pressure, and pH.

Purification: Crystallization and filtration techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the amino group with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Oxidation Products: Carboxylic acids.

Reduction Products: Amines, alcohols.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride is a derivative of diethyl malonate, known for its active methylene groups. This structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Pharmaceutical Applications

1. Synthesis of Pharmaceutical Intermediates

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to undergo alkylation and acylation reactions makes it suitable for producing complex molecules used in drug development.

- Key Examples:

- Vigabatrin : An antiepileptic drug derived from diethyl malonate.

- Nalidixic Acid : An antibiotic that utilizes diethyl malonate in its synthesis.

2. Antifungal Activity

Recent studies have highlighted the antifungal properties of derivatives of diethyl malonate, including this compound. These compounds have been tested against various pathogens, demonstrating significant inhibitory effects.

- Case Study:

Agricultural Applications

1. Pesticide Development

The compound is also explored for its role in developing new pesticides. Its structural characteristics allow it to act as an intermediate in synthesizing agrochemicals that target specific pests while minimizing environmental impact.

- Example:

- The synthesis of compounds like sethoxydim, which is effective against grassy weeds, can be facilitated using diethyl malonate derivatives.

Data Table: Summary of Applications

| Application Area | Specific Uses | Notable Compounds Derived |

|---|---|---|

| Pharmaceutical Synthesis | Antiepileptic drugs, antibiotics | Vigabatrin, Nalidixic Acid |

| Antifungal Agents | Inhibition of Fusarium oxysporum | Various diethyl malonate derivatives |

| Pesticide Development | Synthesis of agrochemicals | Sethoxydim |

Research Findings

Research has consistently shown that compounds derived from diethyl malonate exhibit a range of biological activities. For instance:

- A study published in MDPI demonstrated the efficacy of certain diethyl malonate derivatives against fungal pathogens, suggesting their potential use in agricultural applications .

- Another investigation into the pharmacological properties of pyrimidinone derivatives indicated their effectiveness as SHP2 antagonists, showcasing the versatility of compounds related to diethyl malonate .

Mechanism of Action

The mechanism of action of 1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as:

Enzyme Inhibitor: Inhibiting certain enzymes by binding to their active sites.

Receptor Modulator: Modulating the activity of receptors involved in cellular signaling pathways.

Chemical Intermediate: Participating in various chemical reactions to form biologically active molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and structurally similar hydrochlorides:

Key Observations:

Ester Groups : The target compound uses diethyl esters , whereas others (e.g., ) employ methyl esters. Diethyl esters enhance lipophilicity, influencing solubility and reaction kinetics .

Substituents: The 2-amino-2-methyl substitution in the target compound distinguishes it from analogs like (S)-methyl 2-amino-3-methoxypropanoate HCl (), which has a methoxy group, or the aromatic substituent in .

Molecular Weight : The target compound has a moderate molecular weight (~211 g/mol), making it suitable for applications requiring balanced polarity and reactivity.

Biological Activity

1,3-Diethyl 2-amino-2-methylpropanedioate hydrochloride, a derivative of diethyl malonate, has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

This compound features an amino group and two ethyl ester functionalities, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thereby disrupting metabolic pathways.

- Receptor Modulation : It can modulate the activity of receptors involved in cellular signaling, affecting physiological responses.

- Chemical Intermediate : It participates in chemical reactions that lead to the formation of biologically active molecules.

Antimicrobial Properties

Recent studies have indicated that derivatives similar to this compound exhibit antimicrobial activity. For instance, compounds derived from diethyl malonate have shown effectiveness against various pathogens, including bacteria and fungi.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | <0.5 | Fungicidal |

| Compound B | 10-35 | Fungistatic |

These findings suggest a potential application in developing antifungal agents .

Cytotoxicity and Therapeutic Potential

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has been tested for its ability to inhibit cell proliferation in various tumor models:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| A549 (lung cancer) | 20 |

The observed cytotoxicity indicates that it may serve as a lead compound for further drug development targeting specific cancers .

Study on Enzyme Inhibition

A significant study evaluated the inhibition of cytochrome P450 enzymes by this compound. The compound was found to inhibit CYP3A4 with an IC50 value of approximately 0.34 µM, indicating a strong interaction that could lead to potential drug-drug interactions in therapeutic settings .

Antifungal Activity Assessment

Another study focused on the antifungal properties of related compounds against Fusarium oxysporum, a notable plant pathogen. The results showed that certain derivatives had an IC50 value as low as 13 nM, categorizing them as potent fungicides . This highlights the compound's potential in agricultural applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-diethyl 2-amino-2-methylpropanedioate hydrochloride, and what factors influence yield optimization?

- Methodological Answer : The compound is typically synthesized via esterification of the corresponding aminomalonic acid derivative with ethanol in the presence of HCl. Key steps include:

- Reagent selection : Use anhydrous ethanol and HCl gas to minimize side reactions (e.g., hydrolysis of the ester group) .

- Temperature control : Maintain reaction temperatures below 40°C to prevent decomposition of the amino group.

- Workup : Neutralization with a weak base (e.g., NaHCO₃) followed by recrystallization from ethanol/water mixtures improves purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR spectroscopy : The ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and the amino proton (δ 8.5–9.5 ppm, broad singlet) are diagnostic. DMSO-d₆ is preferred for solubility, but deuterochloroform may require sonication .

- Elemental analysis : Verify C, H, N, and Cl content to confirm stoichiometry of the hydrochloride salt .

- HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in acetonitrile/water (70:30) to detect trace impurities (e.g., hydrolyzed malonate derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for this compound (e.g., unexpected splitting in ¹H-NMR)?

- Methodological Answer :

- Dynamic effects : Rotameric interconversion of the ethyl ester groups can cause peak broadening. Lowering the NMR probe temperature to 10°C may resolve splitting .

- Ion pairing : The hydrochloride salt can form ion pairs in solution, altering chemical shifts. Compare spectra in D₂O vs. DMSO-d₆ to assess ionic interactions .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure, which also confirms stereochemistry (if chiral centers exist) .

Q. How does the hydrochloride salt form influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer :

- Acid catalysis : The HCl salt enhances electrophilicity of the carbonyl group, accelerating reactions with amines (e.g., peptide coupling). Use EDC/NHS for carbodiimide-mediated couplings to avoid side reactions .

- Solubility constraints : The salt’s limited solubility in nonpolar solvents may necessitate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for reactions in dichloromethane or THF .

- Byproduct analysis : Monitor for HCl liberation during reactions, which can protonate nucleophiles (e.g., amines) and reduce efficiency. Add a mild base (e.g., DIPEA) to scavenge protons .

Q. What advanced applications exist for this compound in asymmetric synthesis or catalysis?

- Methodological Answer :

- Chiral building block : The amino group can serve as a directing group in enantioselective alkylations. Use chiral auxiliaries (e.g., Evans’ oxazolidinones) to induce asymmetry .

- Organocatalysis : The tertiary amine in the hydrochloride form can act as a hydrogen-bond donor in thiourea-based catalytic systems for Michael additions .

- Metal coordination : Screen transition metals (e.g., Cu(II)) to form complexes for catalytic C–H activation. EXAFS and EPR can characterize coordination environments .

Q. How can researchers address stability challenges during long-term storage of this compound?

- Methodological Answer :

- Degradation pathways : Hydrolysis of the ester group is the primary route. Conduct accelerated stability studies (40°C/75% RH) to model shelf life .

- Storage conditions : Store under argon at –20°C in amber vials. Lyophilization improves stability for hygroscopic batches .

- Stabilizers : Add molecular sieves (3Å) to storage containers to absorb residual moisture .

Data Interpretation and Optimization

Q. What computational tools predict viable synthetic routes or reaction mechanisms for derivatives of this compound?

- Methodological Answer :

- Retrosynthetic software : Use Pistachio or Reaxys to identify precursors (e.g., 2-amino-2-methylpropanedioic acid) and optimize reaction trees .

- DFT calculations : Model transition states for esterification or aminolysis steps using Gaussian or ORCA. Focus on steric effects from the methyl group .

- Machine learning : Train models on CAS Reactor datasets to predict regioselectivity in substitution reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.